molecular formula C13H12ClN B190135 (S)-(4-Chlorophenyl)(phenyl)methanamine CAS No. 163837-32-9

(S)-(4-Chlorophenyl)(phenyl)methanamine

Cat. No. B190135
M. Wt: 217.69 g/mol
InChI Key: XAFODXGEQUOEKN-ZDUSSCGKSA-N
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Description

“(S)-(4-Chlorophenyl)(phenyl)methanamine” is a compound that contains a phenyl group and an amine group. The “S” in the name suggests that it is a chiral molecule, meaning it has a specific three-dimensional arrangement of atoms .


Synthesis Analysis

While specific synthesis methods for “(S)-(4-Chlorophenyl)(phenyl)methanamine” are not available, amines can generally be synthesized through the reaction of a primary amine with an organic compound .


Molecular Structure Analysis

The molecular structure of “(S)-(4-Chlorophenyl)(phenyl)methanamine” would likely involve a phenyl group (a benzene ring minus a hydrogen) attached to a methanamine group (a methane molecule where one hydrogen atom is replaced by an amine group) .


Chemical Reactions Analysis

Amines, including phenylamines, can undergo a variety of chemical reactions, including acylation, alkylation, and reactions with nitrous acid .

Future Directions

The future directions for research into “(S)-(4-Chlorophenyl)(phenyl)methanamine” would depend on its properties and potential applications. Amines are a broad class of compounds with many uses in fields such as medicine, agriculture, and materials science .

properties

IUPAC Name

(S)-(4-chlorophenyl)-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13H,15H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAFODXGEQUOEKN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](C2=CC=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(4-Chlorophenyl)(phenyl)methanamine

Synthesis routes and methods

Procedure details

The racemic 4-chlorobenzhydrylamine was treated with D-tartaric acid, and then sequentially recrystallized ten times from water (as described by Clemo, et al., J. Chem. Soc., (1939), 1958-1960) to provide (S)-4-chlorobenzhydrylamine of high optical purity (ee>98%, according to chiral HPLC).
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